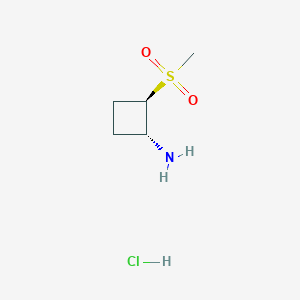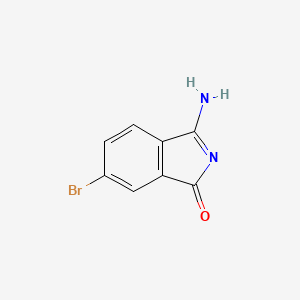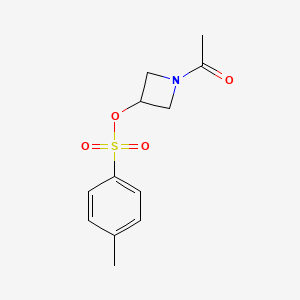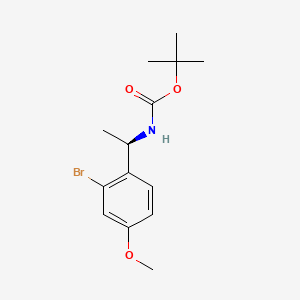
(R)-Tert-butyl (1-(2-bromo-4-methoxyphenyl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(1R)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate brominated and methoxylated phenyl ethyl derivative. The reaction is often catalyzed by palladium and requires specific conditions such as the presence of a base like cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1R)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific oxidizing or reducing agent.
Hydrolysis: The primary amine and carbon dioxide.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(1R)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: The compound’s unique structure makes it a candidate for research in drug development. It can be used to study the interactions of carbamate derivatives with biological targets, potentially leading to the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and methoxyphenyl groups may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in similar synthetic applications.
tert-Butyl N-(2-bromoethyl)carbamate: Another brominated carbamate with different reactivity and applications.
Uniqueness: tert-Butyl N-[(1R)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate is unique due to the combination of its functional groups, which provide a distinct reactivity profile
Properties
Molecular Formula |
C14H20BrNO3 |
|---|---|
Molecular Weight |
330.22 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H20BrNO3/c1-9(16-13(17)19-14(2,3)4)11-7-6-10(18-5)8-12(11)15/h6-9H,1-5H3,(H,16,17)/t9-/m1/s1 |
InChI Key |
LXWJGLJWHNMWAD-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)OC)Br)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)Br)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[Methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride](/img/structure/B13507463.png)


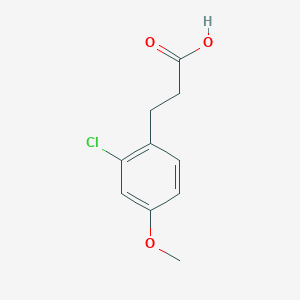
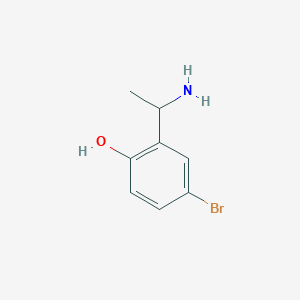
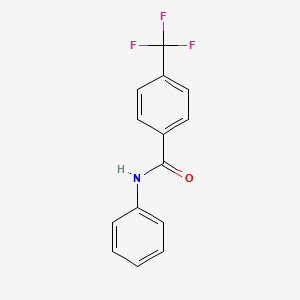

![methyl5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13507517.png)

![methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride](/img/structure/B13507545.png)
